molecular formula C14H12F2N2O3 B6556161 N-(3,4-difluorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040659-48-0

N-(3,4-difluorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B6556161
CAS RN: 1040659-48-0
M. Wt: 294.25 g/mol
InChI Key: FLXBRGHTVCREFN-UHFFFAOYSA-N
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Description

The compound “N-(3,4-difluorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms in its structure . It appears to contain a dihydropyridine ring, which is a common structure in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the dihydropyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The dihydropyridine ring, for example, is known to participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

Target of Action

The primary target of F5317-0476 is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system, influencing motor control, reward-seeking behavior, and cognition.

Mode of Action

F5317-0476 acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream signaling pathways that are normally activated by dopamine binding.

Biochemical Pathways

The blockade of the Dopamine D2 receptor by F5317-0476 affects several biochemical pathways. The most significant of these is the inhibition of the adenylate cyclase pathway . This pathway is involved in the production of cyclic adenosine monophosphate (cAMP), a critical secondary messenger in cells. By blocking the activation of adenylate cyclase, F5317-0476 reduces the levels of cAMP, leading to a decrease in the activity of protein kinase A (PKA), a key regulator of cellular function.

Result of Action

The antagonistic action of F5317-0476 on the Dopamine D2 receptor can lead to a variety of molecular and cellular effects. These effects can include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications to gene expression within neurons .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact . Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

N-(3,4-difluorophenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c1-18-7-13(21-2)12(19)6-11(18)14(20)17-8-3-4-9(15)10(16)5-8/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXBRGHTVCREFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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